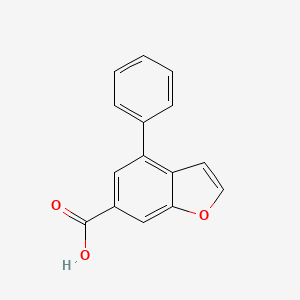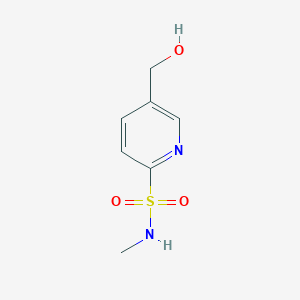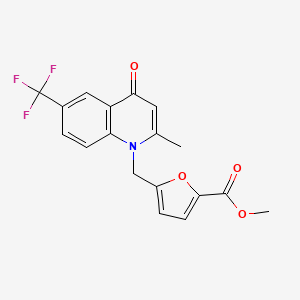![molecular formula C14H11F3N2O2 B12126837 4H-Indazol-4-one, 1,5,6,7-tetrahydro-1-[4-(trifluoromethoxy)phenyl]- CAS No. 1203661-43-1](/img/structure/B12126837.png)
4H-Indazol-4-one, 1,5,6,7-tetrahydro-1-[4-(trifluoromethoxy)phenyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4H-Indazol-4-one, 1,5,6,7-tetrahydro-1-[4-(trifluoromethoxy)phenyl]- is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is known for its unique structural features and potential biological activities, making it a valuable target for drug discovery and development .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Indazol-4-one, 1,5,6,7-tetrahydro-1-[4-(trifluoromethoxy)phenyl]- typically involves the condensation of a triketone with the corresponding phenylhydrazine . This reaction is carried out under controlled conditions to ensure the formation of the desired product. Additionally, radical allyl bromination at position 7 using N-bromosuccinimide (NBS) in the presence of azobisisobutyronitrile (AIBN) as a radical initiator, followed by nucleophilic substitution with sodium azide, has been reported as a method to introduce functional groups into the compound .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring the purity and yield of the final product through advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
4H-Indazol-4-one, 1,5,6,7-tetrahydro-1-[4-(trifluoromethoxy)phenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially enhancing its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like N-bromosuccinimide (NBS) for bromination and sodium azide (NaN3) for azidation are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, bromination at position 7 followed by azidation results in a 7-azido derivative .
Wissenschaftliche Forschungsanwendungen
4H-Indazol-4-one, 1,5,6,7-tetrahydro-1-[4-(trifluoromethoxy)phenyl]- has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Wirkmechanismus
The mechanism of action of 4H-Indazol-4-one, 1,5,6,7-tetrahydro-1-[4-(trifluoromethoxy)phenyl]- involves its interaction with specific molecular targets and pathways. For instance, as an HNE inhibitor, it binds to the active site of the enzyme, preventing it from catalyzing the hydrolysis of elastin and other substrates . In the context of SARS-CoV-2 inhibition, the compound interacts with the viral protease, blocking its activity and thereby hindering viral replication .
Vergleich Mit ähnlichen Verbindungen
4H-Indazol-4-one, 1,5,6,7-tetrahydro-1-[4-(trifluoromethoxy)phenyl]- can be compared with other similar compounds, such as:
1-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one: This compound shares a similar core structure but lacks the trifluoromethoxy group, which may affect its biological activity.
1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one: Another heterocyclic compound with potential biological activities.
3-ethyl-2-methyl-1,5,6,7-tetrahydro-4H-indol-4-one: This compound has a different substitution pattern, which can lead to variations in its chemical and biological properties.
The uniqueness of 4H-Indazol-4-one, 1,5,6,7-tetrahydro-1-[4-(trifluoromethoxy)phenyl]- lies in its trifluoromethoxy group, which can enhance its lipophilicity and metabolic stability, potentially leading to improved pharmacokinetic properties .
Eigenschaften
CAS-Nummer |
1203661-43-1 |
|---|---|
Molekularformel |
C14H11F3N2O2 |
Molekulargewicht |
296.24 g/mol |
IUPAC-Name |
1-[4-(trifluoromethoxy)phenyl]-6,7-dihydro-5H-indazol-4-one |
InChI |
InChI=1S/C14H11F3N2O2/c15-14(16,17)21-10-6-4-9(5-7-10)19-12-2-1-3-13(20)11(12)8-18-19/h4-8H,1-3H2 |
InChI-Schlüssel |
PAFNUKHVTNTUTG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=C(C=NN2C3=CC=C(C=C3)OC(F)(F)F)C(=O)C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(4-Bromothiophen-2-yl)-2-[(oxolan-2-ylmethyl)amino]acetic acid](/img/structure/B12126756.png)


![7,7-Dimethyl-1-{[(3-pyridylamino)sulfonyl]methyl}bicyclo[2.2.1]heptan-2-one](/img/structure/B12126769.png)


![Benzenamine, N-[bis(4-fluorophenyl)methylene]-](/img/structure/B12126789.png)
![Methyl 2-({3-[(phenylsulfonyl)amino]quinoxalin-2-yl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12126802.png)

![Ethyl 4,5-dimethyl-2-{[3-(4-methylpiperidin-1-yl)quinoxalin-2-yl]amino}thiophene-3-carboxylate](/img/structure/B12126814.png)

![1-[3-(Azepan-1-ylsulfonyl)phenyl]ethanone](/img/structure/B12126822.png)

